4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Overview
Description
4-(Bromomethyl)-1-fluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Lithium-Ion Battery Research
4-bromo-2-fluoromethoxybenzene (BFMB) has been studied as a novel bi-functional electrolyte additive for lithium-ion batteries. It can electrochemically polymerize to form a polymer film at 4.6 V, providing overcharge protection and enhancing the thermal stability of lithium-ion batteries without affecting their normal cycle performance (Zhang Qian-y, 2014).
Polymer Solar Cells
In the field of polymer solar cells (PSCs), derivatives of 4-(bromomethyl)-1-fluoro-2-methoxybenzene have been synthesized and evaluated for photovoltaic performance. For instance, 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM), a derivative, showed higher power conversion efficiency and better performance than [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) in PSCs (Bo Jin et al., 2016).
Synthesis Research
The compound has been synthesized from various starting materials through processes like diazotization and bromination. Studies have been conducted to optimize synthesis conditions and understand the reaction mechanisms (Guo Zhi-an, 2009).
Chemoselectivity in Organic Synthesis
Research on the chemoselectivity of cobalt-catalyzed carbonylation reactions for various fluorobenzoic acid derivatives has indicated that fluorine substituents in compounds like this compound remain intact, suggesting an anion-radical activation mechanism in the presence of a cobalt catalyst (V. Boyarskiy et al., 2010).
Material Science and Electronics
This compound has been used as a monomer in the synthesis of materials like poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene], demonstrating its utility in creating materials with specific properties for electronic applications (E. M. Sanford et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the bromomethyl group plays a crucial role. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium gets oxidized through its donation of electrons to form a new Pd–C bond with the electrophilic organic groups . In transmetalation, the bromomethyl group, which is formally nucleophilic, gets transferred from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may influence various metabolic pathways, particularly those involving carbon–carbon bond formation .
Pharmacokinetics
The compound’s use in suzuki–miyaura cross-coupling reactions suggests it may have significant chemical stability and reactivity .
Result of Action
The primary result of the action of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes.
Properties
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLJROQMXLOJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591988 | |
Record name | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141080-73-1 | |
Record name | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methoxybenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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